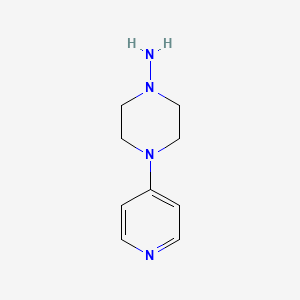

4-(Pyridin-4-yl)piperazin-1-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1685253-16-0 |

|---|---|

Molecular Formula |

C9H14N4 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

4-pyridin-4-ylpiperazin-1-amine |

InChI |

InChI=1S/C9H14N4/c10-13-7-5-12(6-8-13)9-1-3-11-4-2-9/h1-4H,5-8,10H2 |

InChI Key |

XBWAFHYDSFSPNQ-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C2=CC=NC=C2)N |

Canonical SMILES |

C1CN(CCN1C2=CC=NC=C2)N |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of the 4-(Pyridin-4-yl)piperazin-1-amine Core and its Analogs

Nucleophilic substitution is a cornerstone of piperazine (B1678402) synthesis. A common approach involves the reaction of a piperazine or a mono-protected piperazine with a suitable electrophile. For instance, the synthesis of arylpiperazines can be accomplished through the reaction of piperazine with activated aryl halides, such as pentafluoropyridine. In this reaction, piperazine acts as a nucleophile, displacing a fluoride (B91410) ion, typically at the 4-position of the pyridine (B92270) ring, due to the activating effect of the ring nitrogen. researchgate.net The reaction of N-Boc-piperazine with 2-chloropyrimidine-5-carboxylate to form an N-arylpiperazine is another example of this approach. mdpi.com

Another key strategy is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method has been employed for the synthesis of N-arylpiperazine structures and offers a powerful tool for forming carbon-nitrogen bonds. mdpi.com For example, a freshly prepared solution of an appropriate aryl halide can be reacted with N-Boc-piperazine under a reductive amination protocol to yield the desired N-arylpiperazine derivative. mdpi.com

Reductive amination is a versatile and widely used method for the formation of C-N bonds and is particularly useful in the synthesis of N-alkylpiperazines. mdpi.comthieme-connect.com This two-step process typically involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced to the corresponding amine. researchgate.net

Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). thieme-connect.comresearchgate.net For example, the reductive amination of an aldehyde with a piperazine derivative using sodium triacetoxyborohydride is a frequently employed strategy. mdpi.com Continuous-flow hydrogenation, using H₂ as the reducing agent, presents a greener and safer alternative to traditional reducing agents, eliminating the generation of toxic waste. thieme-connect.com This method has been successfully applied to the direct synthesis of benzylpiperazines from the corresponding benzaldehyde (B42025) and piperazine. thieme-connect.com Intramolecular reductive amination has also been utilized for the preparation of piperazine rings. researchgate.net

The formation of the piperazine ring itself can be achieved through various cyclization and condensation reactions. One approach involves the catalytic reductive cyclization of dioximes. This strategy allows for the conversion of a primary amino group into a piperazine ring through a double Michael addition to nitrosoalkenes, followed by the cyclization of the resulting bis(oximinoalkyl)amine. nih.govresearchgate.net

Another method utilizes a palladium-catalyzed cyclization of a propargyl unit with a diamine component, yielding highly substituted piperazines with good regio- and stereochemical control. organic-chemistry.org Furthermore, a visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes provides a mild route to 2-substituted piperazines. organic-chemistry.org The Dieckmann condensation is a classical method used to synthesize 4-piperidones, which can serve as precursors to piperazine derivatives. This involves the addition of a primary amine to two moles of an alkyl acrylate, followed by condensation, hydrolysis, and decarboxylation. dtic.mil

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to generating molecular diversity from simple starting materials in a single step. nih.gov The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that have been adapted for piperazine synthesis. nih.govnih.gov

The split-Ugi methodology, a modified four-component protocol, is particularly suitable for bis-secondary diamines like piperazine. nih.gov This reaction allows for the clean and high-yield synthesis of 1,4-disubstituted piperazine-based compounds by reacting piperazine, a carbonyl component (like formaldehyde), an acid component, and an isocyanide. nih.gov Another MCR approach involves the one-pot, three-component reaction of N-activated aziridines, anilines, and propargyl carbonates to produce highly substituted piperazines with excellent stereoselectivity. acs.org

Functionalization of the Piperazine Moiety

Once the piperazine core is established, further functionalization, particularly at the nitrogen atoms, is often required to achieve the desired biological activity.

N-alkylation is a fundamental transformation for modifying the piperazine scaffold. mdpi.com This can be achieved through nucleophilic substitution using alkyl halides or sulfonates. mdpi.com To favor mono-alkylation, a large excess of piperazine can be used. researchgate.net Alternatively, protecting one of the piperazine nitrogens, for instance with a Boc group, allows for selective alkylation of the other nitrogen. researchgate.net The use of N-acetylpiperazine, which can be alkylated and subsequently hydrolyzed, provides another route to N-alkylpiperazines. researchgate.net Reductive amination, as discussed previously, is also a key method for introducing N-alkyl groups. mdpi.com

N-acylation is another common functionalization reaction, typically carried out by reacting the piperazine with an acyl chloride or anhydride (B1165640). nih.gov Similar to alkylation, selective mono-acylation can be achieved by using an excess of piperazine or by employing a protected piperazine derivative. nih.govacs.org The resulting amides introduce a different electronic and steric profile compared to the parent amine, which can be crucial for modulating a compound's properties. nih.gov

Formation of Carboxamide Derivatives

The primary amine group on the piperazine ring of this compound serves as a key handle for derivatization, most notably through the formation of carboxamide bonds. This transformation is typically achieved by reacting the parent amine with a variety of carboxylic acids, acyl chlorides, or anhydrides under standard coupling conditions.

Research has shown the synthesis of N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides as a method for developing new chemical entities. nih.gov For instance, analogs are prepared from screening hits like N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide. nih.gov The general synthetic strategy involves the nucleophilic attack of the piperazine amine on the electrophilic carbonyl carbon of an activated carboxylic acid derivative. The reaction conditions can be tailored, but often involve the use of coupling agents to facilitate the amide bond formation. This approach allows for the introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships. The synthesis of pyrazoline analogs bearing carbothioamide or carboxamide moieties often involves the reaction of chalcone (B49325) derivatives with semicarbazide (B1199961) in a suitable solvent like glacial acetic acid, followed by cyclization and dehydration. acs.org

| Starting Material | Reagent | Resulting Functional Group | Reference |

|---|---|---|---|

| This compound | Carboxylic Acid / Acyl Chloride | Carboxamide | nih.gov |

| Chalcone Derivatives | Semicarbazide | Carboxamide-based Pyrazoline | acs.org |

Introduction of Diverse Substituents for Scaffold Diversification

Scaffold diversification is a key strategy to expand the chemical space of a lead compound. For the this compound scaffold, this can be achieved by introducing a wide range of chemical moieties at various positions. One-pot, multi-component reactions under microwave irradiation have been developed as an efficient and environmentally friendly method for creating libraries of hybrid molecules. nih.gov For example, a reaction involving 2-aminopyridine, cyanamide, and various ketones can produce pyridinyl-1,3,5-triazine-2,4-diamine hybrids in high yields. nih.gov

Another approach involves chemical rearrangement. The reaction of 3-halo-4-aminopyridines with acyl chlorides can lead to a rearrangement via nucleophilic aromatic substitution, resulting in a formal two-carbon insertion to yield pyridin-4-yl α-substituted acetamide (B32628) products. nih.gov Furthermore, scaffold hopping techniques, which replace a core chemical structure with a different but functionally similar one, have been used to convert pyrimidine-based compounds into pyrazole (B372694) cores, improving physicochemical properties. nih.gov

Modifications of the Pyridine Ring

The pyridine ring of the scaffold is another site for chemical modification, although its electron-deficient nature presents unique challenges and opportunities.

Electrophilic Aromatic Substitution Strategies

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the nitrogen atom. youtube.comyoutube.com This makes reactions like nitration, halogenation, and sulfonation difficult, often requiring vigorous conditions such as high temperatures, which can lead to low yields. youtube.com When substitution does occur, it is directed to the C-3 (meta) position. youtube.com

To overcome this low reactivity, the pyridine ring can be activated by forming the corresponding pyridine-N-oxide. The N-oxide is more susceptible to electrophilic attack, and the oxygen can be subsequently removed using a reducing agent like zinc or triphenylphosphine (B44618) to restore the pyridine ring. youtube.com

Regioselective Functionalization of the Pyridine Nucleus

Achieving regioselective functionalization of the pyridine ring is critical for targeted synthesis. Several modern synthetic methods have been developed to control the position of substitution.

A notable strategy for achieving C4-selectivity is the direct C-H sulfonylation of the pyridine ring. This process involves activating the pyridine with triflic anhydride (Tf2O), followed by a base-mediated addition of a sulfinate salt. chemrxiv.org The use of specific bases, such as N-methylpiperidine, in a solvent like chloroform (B151607) can lead to highly regioselective C4 functionalization. chemrxiv.org This method has proven effective for attaching various aryl and heterocyclic sulfone residues. chemrxiv.org

Another powerful technique is the Minisci reaction, which involves the addition of radicals to the protonated pyridine ring. To control the regioselectivity and favor C4-alkylation, a blocking group strategy has been developed. nih.govchemrxiv.org A simple maleate-derived blocking group can be installed on the pyridine nitrogen, which directs the Minisci-type decarboxylative alkylation specifically to the C-4 position. nih.govchemrxiv.org This method is scalable and provides excellent control, avoiding the mixtures of regioisomers that often result from reactions on the native pyridine. nih.govchemrxiv.org

| Reaction Type | Key Reagents | Position of Functionalization | Reference |

|---|---|---|---|

| C-H Sulfonylation | Triflic anhydride, Sodium sulfinate, N-methylpiperidine | C4 | chemrxiv.org |

| Minisci-type Alkylation | Maleate-derived blocking group, Carboxylic acid, AgNO₃, (NH₄)₂S₂O₈ | C4 | nih.govchemrxiv.org |

| Nucleophilic Aromatic Substitution | 3-halo-4-aminopyridines, Acyl chlorides | Rearrangement | nih.gov |

Advanced Synthetic Techniques for Scaffold Preparation

Modern synthetic techniques are often employed to improve the efficiency, yield, and environmental footprint of chemical syntheses.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient preparation of heterocyclic compounds, including pyridine and piperazine derivatives. chemrxiv.org This technique significantly reduces reaction times, often from hours to minutes, while increasing product yields compared to conventional heating methods. organic-chemistry.orgmdpi.com

Microwave irradiation has been successfully used in one-pot, multi-component reactions to build complex molecular architectures. nih.gov For example, the synthesis of quinoline (B57606) thiosemicarbazones endowed with a piperidine (B6355638) moiety was achieved in excellent yields within 3-5 minutes under microwave conditions. mdpi.comnih.gov The Bohlmann-Rahtz pyridine synthesis, a two-step process under traditional conditions, can be completed in a single, high-yield step at 170°C using microwave heating. organic-chemistry.org The efficiency and complete regioselectivity of these microwave-assisted methods make them highly suitable for creating libraries of derivatives for chemical and biological screening. organic-chemistry.orgeurekaselect.com

Iii. Structure Activity Relationship Sar Studies

Core Scaffold Modifications and their Impact on Biological Activity

The central scaffold of 4-(pyridin-4-yl)piperazin-1-amine, consisting of a pyridine (B92270) ring linked to a piperazine (B1678402) moiety, is a common motif in many biologically active compounds. Modifications to this core structure have profound effects on the molecule's activity.

The replacement of the piperazine ring with a piperidine (B6355638) core is a key structural modification that significantly impacts receptor affinity, particularly for sigma (σ) and histamine (B1213489) H3 receptors. nih.govrsc.org Studies comparing compounds that differ only in this core structure reveal that the nature of this heterocyclic ring can drastically alter binding profiles.

For instance, in a series of compounds designed as histamine H₃ and sigma-1 receptor antagonists, the switch from a piperazine to a piperidine core had a dramatic effect on sigma-1 (σ₁) receptor affinity. nih.govrsc.org While the piperazine-containing compound 4 showed high affinity for the histamine H₃ receptor (hH₃R Kᵢ = 3.17 nM), its affinity for the σ₁ receptor was very low (Kᵢ = 1531 nM). nih.govrsc.org In stark contrast, its piperidine analogue, compound 5 , retained high affinity for the H₃ receptor (Kᵢ = 7.70 nM) but displayed a remarkable increase in affinity for the σ₁ receptor (Kᵢ = 3.64 nM). nih.govrsc.org This suggests that the piperidine ring is a crucial structural element for potent dual activity at both H₃ and σ₁ receptors. nih.gov

The difference in inhibitory potency is attributed to the different protonation states of the molecules at physiological pH. nih.gov The piperazine derivative (compound 4 ) is thought to exist in nearly equal amounts of monoprotonated and diprotonated forms, whereas the piperidine derivative (compound 5 ) exists almost exclusively in the monoprotonated form. nih.gov

Interestingly, in another study focused on adenosine (B11128) A₂A receptor inverse agonists, the piperazine linker was found to be preferable to the piperidine linker. nih.gov A comparison between a piperidine-substituted compound and its corresponding piperazine analogue showed that the latter had a significantly higher binding affinity for the human A₂A adenosine receptor (hA₂A AR). nih.gov

| Compound | Core Structure | hH₃R Kᵢ (nM) | σ₁R Kᵢ (nM) |

| 4 | Piperazine | 3.17 | 1531 |

| 5 | Piperidine | 7.70 | 3.64 |

| Data sourced from a study on histamine H₃ and sigma-1 receptor antagonists. nih.govrsc.org |

The position of the nitrogen atom within the pyridine ring is a critical determinant of biological potency. This is because the nitrogen atom can participate in crucial interactions with biological targets, such as forming hydrogen bonds or coordinating with metal ions. umn.edu

In studies on pyridinylpyrimidine analogues as inhibitors of methionine aminopeptidase (B13392206) (MetAP) enzymes, the placement of the pyridine nitrogen was found to be essential for activity. umn.edu Compounds with a 2-(2-pyridinyl)-pyrimidine structure, which are capable of chelating a metal ion, were identified as a key pharmacophore for the inhibition of MetAP enzymes. umn.edu Replacing the 2-pyridinyl group with a 3-pyridinyl or 4-pyridinyl group resulted in compounds with very poor potency. umn.edu For example, a 2-(3-pyridinyl)-pyrimidine analogue had no effect on human MetAP at concentrations up to 100 μM. umn.edu

The basicity of the pyridine nitrogen, which is influenced by its position and the presence of other substituents, also plays a role. The protonation of the pyridine nitrogen can significantly strengthen its interaction with target molecules. nih.gov The replacement of the nitrogen atom in a pyridine ring with a carbon atom has been shown in some systems to increase metabolic stability and bioavailability. doi.org

In the context of piperazine derivatives targeting histamine H₃ and sigma-1 receptors, there was no clear influence of the alkylic linker length on their affinity for the σ₁ receptor. nih.gov For example, two compounds with different linker lengths showed comparable affinities for both hH₃R and σ₁R. nih.gov

Conversely, studies on other types of molecules have demonstrated a clear dependence on linker length. For instance, in a series of bisbenzimidazole derivatives, the length of the linker (ranging from 3 to 21 atoms) showed a direct correlation with the stabilization of B-DNA. wustl.edu Similarly, in the development of PROTACs (PROteolysis TArgeting Chimeras), the length of the linker connecting the target protein-binding ligand and the E3 ligase-recruiting element was found to be critical for the efficacy of protein degradation. acs.org An optimal linker length allows for maximal interaction between the two proteins, leading to efficient ubiquitination and degradation of the target protein. acs.org

Substituent Effects on the Piperazine Ring and Pharmacological Profile

The piperazine ring itself is a common scaffold in drug discovery, and its nitrogen atoms provide convenient points for introducing various substituents to modulate the pharmacological profile of a molecule.

In a series of thiazolo[5,4-d]pyrimidine (B3050601) derivatives designed as adenosine A₂A receptor inverse agonists, different substituents on the piperazine ring had a notable impact on binding activity. nih.gov While phenyl and benzyl (B1604629) groups were well-tolerated, a longer phenylethyl group or the introduction of a para-substituent on the phenyl ring led to a decrease in binding activity. nih.gov In contrast, the addition of an ethylamine (B1201723) chain resulted in derivatives with higher affinity for the hA₂A AR. nih.gov

| Piperazine Ring Substituent | Relative hA₂A AR Binding Activity |

| Phenyl | Tolerated |

| Benzyl | Tolerated |

| Phenylethyl | Decreased |

| para-substituted Phenyl | Decreased |

| Ethylamine chain | Increased |

| *Qualitative summary of findings from a study on adenosine A₂A receptor inverse agonists. nih.gov * |

The introduction of chiral centers into the piperazine ring can lead to enantiomers with significantly different receptor affinities and selectivities. The three-dimensional arrangement of atoms is critical for the precise fit of a ligand into its binding site.

While the conformational flexibility of saturated heterocycles like piperazine can be advantageous, it can also reduce binding selectivity. Creating more conformationally restricted or chiral derivatives can improve target specificity. In the development of novel κ receptor agonists, a perhydroquinoxaline scaffold containing a piperazine ring was synthesized stereoselectively. The final compound showed moderate affinity for the κ receptor and high selectivity over other opioid and sigma receptors, underscoring the importance of a specific stereochemical configuration. doi.org

In another study, chiral (piperazin-2-yl)methanol derivatives were synthesized starting from the amino acid (S)-serine. nih.gov The resulting compounds showed varying affinities for sigma-1 receptors, with the p-methoxybenzyl substituted piperazine displaying the highest affinity (Kᵢ = 12.4 nM) and good selectivity against other receptors. nih.gov This highlights that the specific stereochemistry and the nature of the substituent on the chiral piperazine are both crucial for high-affinity binding.

Substituent Effects on the Pyridine Moiety and Bioactivity Modulation

For example, in the development of inhibitors for human methionine aminopeptidase-1 (HsMetAP1), a 5'-chloro substituent on the pyridine ring was found to enhance the potency of the compounds. umn.edu In a different study on urease inhibitors, the presence of a nitro group at the 3-position of the pyridine ring made the 2-position a strong electrophilic center, facilitating the nucleophilic attack by the piperazine nitrogen during synthesis. The resulting pyridylpiperazine hybrid derivatives showed potent urease inhibition, with some compounds being more active than the standard inhibitor thiourea. These examples demonstrate that the strategic placement of electron-withdrawing or other functional groups on the pyridine ring is a powerful tool for fine-tuning the biological activity of these compounds.

Rational Design Principles Derived from SAR Analyses

The rational design of novel bioactive compounds based on the this compound scaffold is guided by a comprehensive understanding of its structure-activity relationships (SAR). Although direct and extensive SAR studies on this compound itself are not abundantly available in the public domain, analysis of more complex derivatives that incorporate this core structure provides valuable insights into the key molecular features that govern biological activity. These principles are crucial for optimizing potency, selectivity, and pharmacokinetic properties of new drug candidates.

Arylpiperazine scaffolds, in general, are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets, particularly G protein-coupled receptors (GPCRs) and kinases. researchgate.net The 4-(pyridin-4-yl)piperazine moiety specifically combines the features of a basic piperazine ring, capable of forming crucial salt bridge interactions, and a pyridine ring, which can engage in various non-covalent interactions such as hydrogen bonding and π-stacking. researchgate.netpeerj.com

Key principles derived from the SAR analyses of various derivatives include:

The Importance of the Piperazine and Pyridine Moieties: The piperazine ring is a critical component, often involved in forming hydrogen bonds or salt bridges with the target protein. researchgate.net The protonation state of the piperazine nitrogens at physiological pH can significantly influence binding affinity. For instance, in a study comparing derivatives containing a 4-(pyridin-4-yl)piperazin-1-yl core with those having a piperidine core, the differing inhibitory potencies were attributed to changes in their protonation states. nih.gov The pyridine ring also plays a fundamental role, with its nitrogen atom acting as a hydrogen bond acceptor. Replacement of the 4-pyridyl ring with other heterocyclic systems, such as imidazole, has been shown to alter selectivity and potency, highlighting the specific contribution of the pyridine moiety to target engagement. nih.gov

Substitution on the Piperazine Nitrogen: Modifications at the N-1 position of the piperazine ring, where the amine group is located in the parent compound, are a common strategy for modulating activity. In a series of N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides investigated as inhibitors of Leishmania enzymes, the nature of the substituent on the carboxamide nitrogen was found to be critical for potency. nih.gov For example, analogs with a benzyloxyphenyl group showed stronger inhibition compared to those with a dimethylphenyl group. nih.gov This suggests that this position can be tailored to optimize interactions with specific subpockets of the target's binding site.

The Role of the Linker: In derivatives where a linker connects the 4-(pyridin-4-yl)piperazine core to another pharmacophoric element, the nature and length of this linker are crucial. For instance, in the aforementioned Leishmania enzyme inhibitors, extending the alkyl linker from a methylene (B1212753) to an ethylene (B1197577) group between the pyridine and piperazine rings led to a significant increase in inhibitory activity against both the target enzyme and the parasite. nih.gov

Substitution on the Pyridine Ring: While less explored in the context of the parent amine, studies on more complex derivatives indicate that substitution on the pyridine ring can fine-tune the electronic properties and steric profile of the molecule, thereby influencing its interaction with the target.

The following data tables, derived from studies on more complex molecules containing the 4-(pyridin-4-yl)piperazine core, illustrate some of these principles.

Table 1: SAR of N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides as Leishmania CYP51 Inhibitors nih.gov

| Compound | R Group | Linker | CYP51 IC50 (µM) | L. donovani Promastigote Growth Inhibition IC50 (µM) |

| 4a | 3,5-dimethylphenyl | -CH2- | 0.23 | >25 |

| 18a | 4-(benzyloxy)phenyl | -CH2CH2- | 0.078 | 3.2 |

| 18e | 4-((3,5-bis(trifluoromethyl)benzyl)oxy)phenyl | -CH2CH2- | 0.019 | 1.1 |

| 18i | 4-((3,5-di-tert-butylbenzyl)oxy)phenyl | -CH2CH2- | 0.026 | 1.9 |

| 18p | 4-((3,5-bis(trifluoromethyl)benzyl)oxy)phenyl | -CH2CH2- (imidazole replaces pyridine) | ≤ 1 | >25 |

Table 2: SAR of 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one Derivatives as Serotonin (B10506) Reuptake Inhibitors

Data for this table is based on studies of derivatives where the pyridine ring of the core structure is replaced by a pyridinone and linked to a phenylpiperazine. nih.gov

| Compound | R1 | R2 | 5-HT Reuptake Inhibition IC50 (nM) |

| A1 | H | H | 15.3 |

| A2 | 5-F | H | 8.2 |

| A3 | 5-Cl | H | 5.6 |

| A4 | 5-CH3 | H | 10.1 |

| A20 | 3-Cl, 5-Cl | H | 1.8 |

These findings underscore that the this compound scaffold serves as a versatile template for the rational design of potent and selective modulators of various biological targets. By systematically exploring substitutions on the pyridine ring, modifications of the piperazine nitrogen, and the nature of any linking groups, medicinal chemists can optimize the pharmacological profile of lead compounds to develop novel therapeutics.

Iv. Pharmacological Target Identification and Ligand Interactions

Identification of Key Pharmacological Targets

Research has revealed that derivatives of 4-(pyridin-4-yl)piperazin-1-amine and related structures can modulate the activity of several important protein families, including receptors and enzymes that are implicated in a variety of physiological and pathological processes.

Sigma Receptors (σ1R, σ2R)

Sigma receptors, comprising the σ1 and σ2 subtypes, are recognized as a distinct class of intracellular proteins. nih.gov The σ1 receptor, in particular, functions as a chaperone protein that can interact with and regulate various receptors and ion channels, thereby influencing multiple neurotransmitter systems. nih.gov

Studies have shown that while many piperazine (B1678402) derivatives exhibit some affinity for both sigma receptor subtypes, the nature of the core structure significantly influences this interaction. nih.govacs.org Specifically, derivatives containing a 4-(pyridin-4-yl)piperazin-1-yl core have demonstrated a markedly lower affinity for the σ1 receptor compared to their piperidine-containing counterparts. nih.govacs.org This difference in inhibitory potency is attributed to the varied protonation states of the piperazine and piperidine (B6355638) rings at physiological pH. nih.gov

For instance, a comparison between a piperazine derivative (compound 4) and its piperidine analogue (compound 5) revealed that the piperazine derivative exists in nearly equal amounts of monoprotonated and diprotonated forms, whereas the piperidine analogue is almost exclusively monoprotonated. nih.gov This distinction in protonation state, influenced by the electronic properties of the pyridine (B92270) ring, appears to be a critical determinant of σ1 receptor affinity. nih.gov Some clinically evaluated histamine (B1213489) H3 receptor antagonists have been found to possess nanomolar affinity for σ1 receptor binding sites, suggesting a potential for dual-activity compounds. nih.govacs.org

Computational docking studies have further elucidated the binding of these compounds. For example, 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ) showed a better docking score and affinity for the σ1 receptor compared to its precursor, highlighting the potential for developing σ1R-targeted imaging agents. nih.gov

Table 1: Binding Affinities of Selected Piperazine and Piperidine Derivatives at Sigma Receptors

| Compound | Core Structure | σ1R Kᵢ (nM) | σ2R Kᵢ (nM) |

| Compound 4 | 4-(pyridin-4-yl)piperazin-1-yl | 1531 | - |

| Compound 5 | Piperidine | 3.64 | - |

| KSK94 | Piperazine | 2958 | - |

| Compound 12 | Piperidine | 4.5 | - |

| FEt-PPZ | 4-(pyridin-4-yl)piperazin-1-yl | - | - |

Data sourced from multiple studies. nih.govacs.orgnih.govnih.govacs.org

Histamine Receptors (H3R)

The histamine H3 receptor (H3R) is a G-protein-coupled receptor (GPCR) that plays a significant neuromodulatory role in the central nervous system. nih.gov It acts as both a presynaptic autoreceptor, controlling histamine synthesis and release, and a heteroreceptor, modulating the release of other neurotransmitters. nih.gov

Several studies have investigated the dual-targeting potential of compounds acting on both H3R and sigma receptors. nih.govacs.orgcapes.gov.br Research has shown that replacing a piperidine ring with a piperazine ring can drastically affect the affinity for these receptors. capes.gov.br For example, a piperidine derivative (KSK68) showed high affinity for both H3 and σ1 receptors, while its piperazine analogue (KSK67) was highly selective for H3R. nih.gov A similar phenomenon was observed with another pair of compounds, where the piperidine derivative (compound 12) exhibited dual H3/σ1 receptor activity, whereas its piperazine counterpart (KSK94) was highly selective for H3R. acs.org

This structural-activity relationship underscores the critical role of the core heterocyclic system in determining the pharmacological profile of these ligands. acs.orgcapes.gov.br

Dopamine (B1211576) Receptors (D2, D3)

The dopamine D3 receptor has been a target for developing treatments for conditions related to psychomotor stimulant actions. nih.gov Research into N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, butenyl and butynyl)arylcarboxamides has provided insights into the structural requirements for high-affinity binding to D3 receptors. nih.gov These studies have explored modifications, such as including heteroaromatic substitutions and unsaturated alkyl linkers, to optimize binding affinity and selectivity over the D2 receptor. nih.gov A series of these novel ligands demonstrated a wide range of D3 binding affinities, with Kᵢ values from 0.6 to 1080 nM, and varying degrees of selectivity for D3 over D2 receptors. nih.gov

Serotonin (B10506) Receptors (5-HT1A, 5-HT7)

Serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes, are key targets for drugs aimed at treating mood disorders and other central nervous system conditions. nih.govnih.govresearchgate.netacs.org The 1-arylpiperazine moiety is a common pharmacophoric element in many ligands targeting these receptors. nih.govresearchgate.net

Research has focused on designing long-chain arylpiperazine derivatives with specific activity profiles. acs.org By modifying the aryl group, linker, and terminal fragment of the general Ar–piperazine–linker–terminal fragment structure, researchers have developed compounds with dual 5-HT7/5-HT1A receptor agonist properties or mixed 5-HT7 agonist/5-HT1A agonist/5-HT2A antagonist properties. acs.org

For instance, one study reported the synthesis of piperazine derivatives, with compound 6a showing a high affinity for the 5-HT1A receptor (Kᵢ = 1.28 nM). nih.gov Molecular docking studies have helped to understand the interactions of these compounds at the molecular level. nih.gov Another study described the development of highly selective 5-HT1A receptor inhibitors by incorporating a 4-alkyl-1-arylpiperazine scaffold, with some compounds exhibiting binding constants in the low nanomolar range. mdpi.com

Kinases (p38 Mitogen-Activated Protein Kinase, MK-2, Cyclin-Dependent Kinases, Rho-Associated Kinase 1, CYP51, CYP5122A1)

Kinases are a large family of enzymes that play crucial roles in cell signaling and are prominent targets in cancer therapy and inflammatory diseases. researchgate.netijmphs.commdpi.com Derivatives of pyridinylquinoxalines and pyridinylpyridopyrazines have been synthesized as novel inhibitors of p38α mitogen-activated protein (MAP) kinase. nih.gov Introduction of an amino moiety at a specific position on the pyridine ring led to compounds with potent enzyme inhibition, with IC₅₀ values in the double-digit nanomolar range. nih.gov For example, one pyridopyrazine derivative (compound 9e) showed superior p38α MAP kinase inhibition with an IC₅₀ of 38 nM. nih.gov

Other research has described the development of 4-azaindoles as p38 MAP kinase inhibitors, with a focus on optimizing physical properties while maintaining potent inhibition. nih.gov Additionally, a series of benzimidazole (B57391) derivatives containing a 4-arylpiperazinyl moiety linked to a 2-(pyridin-3-yl)-1H-benzimidazole were synthesized and screened as p38 MAP kinase inhibitors, with one compound showing an IC₅₀ of 17 μM. researchgate.net

The piperazine ring is a structural feature in several approved kinase inhibitors, where it often improves water solubility and target affinity. researchgate.net

Calcitonin Gene-Related Peptide (CGRP) Receptor

The calcitonin gene-related peptide (CGRP) receptor has emerged as a significant target for the acute treatment of migraine. researchgate.netnih.govacs.org Structure-based drug design has led to the discovery of potent CGRP receptor antagonists. One such antagonist, HTL22562, which incorporates a 4-(pyridin-4-yl)piperazin-1-yl moiety, was developed and its structure in complex with the CGRP receptor was determined at high resolution. researchgate.net This compound was found to be a highly potent, selective, and metabolically stable antagonist. researchgate.net

Another early example of a CGRP antagonist developed for clinical trials in acute migraine is a dipeptide-like compound that includes a 4-(4-pyridinyl)piperazine component. nih.gov

Equilibrative Nucleoside Transporters (ENTs)

Equilibrative nucleoside transporters (ENTs) are membrane proteins that facilitate the transport of nucleosides and their analogs across cell membranes, playing a key role in nucleic acid synthesis and the efficacy of various chemotherapeutic drugs. nih.govnih.gov These transporters, particularly hENT1 and hENT2 in humans, are significant pharmaceutical targets. nih.gov They regulate the levels of extracellular adenosine (B11128), thereby influencing adenosine receptor signaling. nih.gov

While there is no specific research detailing the direct interaction of this compound with ENTs, studies on other piperazine-containing molecules suggest potential for inhibition. For instance, the compound 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine has been identified as an irreversible and non-competitive inhibitor of both ENT1 and ENT2. nih.gov This indicates that the piperazine scaffold can be a component of potent ENT inhibitors.

Gamma-Aminobutyric Acid (GABA) Receptors

Gamma-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, acting on GABA receptors to reduce neuronal excitability. youtube.com There are two main types of GABA receptors: GABA-A, which are ligand-gated ion channels, and GABA-B, which are G protein-coupled receptors. youtube.com These receptors are implicated in numerous physiological processes and are the targets for various drugs that produce sedative, anxiolytic, and anticonvulsant effects.

Direct pharmacological data on the interaction between this compound and GABA receptors is not available in the reviewed literature. However, research into related heterocyclic structures has shown activity at these receptors. A series of substituted 1-hydroxypyrazole analogues containing a piperidine ring, which is structurally related to piperazine, have been synthesized and characterized as potent antagonists of the GABA-A receptor. nih.gov This suggests that molecules with similar core structures may have the potential to modulate GABAergic transmission.

Muscarinic Receptors (M4)

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of G protein-coupled receptors (M1-M5) that are crucial for regulating functions in both the central and autonomic nervous systems. nih.gov The M4 subtype, in particular, is highly expressed in brain regions like the striatum and is implicated in conditions such as schizophrenia and Parkinson's disease. nih.govresearchgate.net Developing ligands with high selectivity for the M4 receptor has been a significant challenge due to the structural similarity across the muscarinic receptor family. nih.govresearchgate.net

There are no specific studies identifying this compound as a ligand for the M4 muscarinic receptor. The development of selective M4 ligands has often focused on positive allosteric modulators (PAMs) or complex orthosteric agonists, such as Xanomeline, which is classified as a subtype-selective M1/M4 agonist. nih.gov

Biochemical Mechanisms of Action and Receptor Modulations

The biochemical mechanisms of a compound are defined by how it interacts with its targets to produce a physiological response, including its agonistic or antagonistic activities, its capacity for enzyme inhibition, and its ability to modulate cellular pathways.

Enzyme Inhibition Mechanisms (e.g., Sterol Biosynthesis Pathway Inhibition)

One of the most significant identified mechanisms of action for compounds with a 4-(pyridin-4-yl)piperazine core is the inhibition of enzymes within the sterol biosynthesis pathway. nih.gov This pathway is essential for producing vital molecules like cholesterol in mammals and ergosterol (B1671047) in fungi and protozoa. nih.govresearchgate.net

Research has shown that N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides are effective inhibitors of two key enzymes in the Leishmania sterol biosynthesis pathway: CYP51 and CYP5122A1, a sterol C4-methyl oxidase. nih.gov A screening of a compound library identified two lead series based on this scaffold:

Series 1: Analogs of N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide were generally potent inhibitors of CYP51 but less effective against CYP5122A1. nih.gov

Series 2: Analogs of N-(4-(benzyloxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide were stronger inhibitors of both CYP5122A1 and the proliferation of L. donovani promastigotes, though they remained more selective for CYP51. nih.gov

A key compound from this research, 18p , which replaced the pyridyl ring with an imidazole, demonstrated approximately fourfold selectivity for CYP5122A1 over CYP51 and inhibited both enzymes with IC₅₀ values under 1 µM. nih.gov This compound was shown to cause an accumulation of 4-methylated sterols in L. major, confirming its mechanism of action as a blocker of sterol demethylation. nih.gov The piperazine moiety is a common feature in many chemicals that inhibit various enzymes in the post-lanosterol pathway, such as DHCR7. nih.gov

Table 1: Inhibitory Activity of Pyridinyl-Piperazine Analogs on Leishmania Enzymes This table is interactive. Click on headers to sort.

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity |

|---|---|---|---|

| 18e | CYP51 | < 1 | Selective for CYP51 |

| 18i | CYP51 | < 1 | Selective for CYP51 |

| 18p | CYP5122A1 | ≤ 1 | ~4x for CYP5122A1 |

| 18p | CYP51 | ≤ 1 | N/A |

| 4a Analogs | CYP51 | Potent | Selective for CYP51 |

| 4a Analogs | CYP5122A1 | Less Potent | N/A |

Data sourced from a study on N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides. nih.gov

Modulating Cellular Signaling Pathways

The piperazine-pyridine scaffold is found in molecules that can modulate critical cellular signaling pathways. Inhibition of the sterol biosynthesis pathway, as described above, can itself trigger downstream signaling events, such as inducing cell death in cancer cells. nih.gov

Furthermore, other related heterocyclic compounds have been shown to directly influence key signaling cascades. For example, derivatives of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine are potent, ATP-competitive inhibitors of Protein Kinase B (PKB/Akt). nih.gov PKB/Akt is a central node in the PI3K signaling pathway, which regulates cell growth, proliferation, and survival. nih.gov Inhibition of this pathway is a major strategy in cancer therapy, and representative compounds from that study were shown to modulate biomarkers of PKB signaling in vivo. nih.gov

Characterization of Binding Affinities and Pharmacological Potency

Studies on derivatives incorporating the 4-(pyridin-4-yl)piperazin-1-yl moiety have revealed notable affinity for sigma receptors (σR) and histamine H₃ receptors (H₃R). nih.gov In particular, a derivative, 1-(4-(4-(pyridin-4-yl)piperazin-1-yl)butyl)-1H-benzo[d]imidazol-2(3H)-one, has been evaluated for its binding affinity at human sigma-1 (hσ₁R), sigma-2 (hσ₂R), and histamine H₃ (hH₃R) receptors.

The affinity of this compound is presented in terms of the inhibition constant (Kᵢ), which indicates the concentration of the ligand required to occupy 50% of the receptors. The research showed that while the compound displayed a significant affinity for the H₃ receptor, its affinity for the sigma-1 receptor was considerably lower when compared to analogous compounds built on a piperidine core. nih.gov Nearly all tested compounds with this structural class showed some level of significant affinity for both sigma receptor subtypes. nih.gov

The binding affinities for the representative compound are detailed in the table below.

Table 1: Binding Affinity (Kᵢ) of a 4-(Pyridin-4-yl)piperazin-1-yl Derivative

| Receptor Target | Kᵢ (nM) |

|---|---|

| hσ₁R | 158 ± 21 |

| hσ₂R | 50.2 ± 3.5 |

| hH₃R | 16.2 ± 1.2 |

Data sourced from a study on 1-(4-(4-(pyridin-4-yl)piperazin-1-yl)butyl)-1H-benzo[d]imidazol-2(3H)-one. nih.gov

Ligand-Protein Interaction Analysis

Molecular modeling and docking studies have provided insights into the interactions between ligands containing the 4-(pyridin-4-yl)piperazin-1-yl core and their protein targets. These analyses help to explain the observed binding affinities and structure-activity relationships.

Docking studies suggest that the significantly lower affinity of derivatives with the 4-(pyridin-4-yl)piperazin-1-yl core for the σ₁ receptor, compared to similar piperidine-containing compounds, may be attributed to differences in their protonation state at physiological pH (7.4). nih.gov Computational analysis using Marvin software indicated that the 4-(pyridin-4-yl)piperazin-1-yl core exists in nearly equal proportions of monoprotonated and diprotonated forms in an aqueous solution. nih.gov

The tendency for protonation at the pyridine nitrogen is enhanced by the electron-releasing effect of the amino group in the para position. This effect increases the basicity of the pyridine nitrogen while simultaneously decreasing the basicity of the nitrogen at position 1 of the piperazine ring. nih.gov This distribution of charge and protonation state is a critical factor in the molecular interactions that underpin the ligand's binding to its receptor.

V. Computational Chemistry and Molecular Modeling in Research

Physicochemical Similarity Assessments with Known Ligands

A cornerstone of computational drug design is the principle of molecular similarity, which posits that structurally similar molecules are likely to exhibit similar biological activities. Physicochemical similarity assessments are therefore crucial for hypothesizing the potential targets and off-targets of a novel compound like 4-(Pyridin-4-yl)piperazin-1-amine. These assessments involve comparing a range of calculated properties against those of known ligands for specific biological receptors.

Quantitative Structure-Activity Relationship (QSAR) studies, including methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful techniques in this regard. nih.gov These methods build computational models that correlate the physicochemical properties of a set of compounds with their known biological activities. For a compound like this compound, a researcher would first identify a biological target of interest, for instance, a G-protein coupled receptor or a specific enzyme. Then, a set of known ligands for this target would be selected, and their three-dimensional structures and physicochemical properties would be used to build a QSAR model. The properties of this compound would then be calculated and compared to the model to predict its potential activity.

The key physicochemical descriptors used in these analyses include steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. For example, a CoMFA model is generated by placing a molecule in a 3D grid and calculating the steric and electrostatic fields at each grid point. nih.gov These fields are then used as variables in a partial least squares (PLS) analysis to create a model that predicts biological activity.

Below is a hypothetical data table showcasing the kind of physicochemical properties of this compound that would be compared against a known ligand for a hypothetical target. The data for the target compound is estimated based on its structure and data for similar fragments.

| Property | This compound (Estimated) | Known Ligand (Example) |

|---|---|---|

| Molecular Weight (g/mol) | 178.24 | ~200-500 |

| logP | ~0.5 - 1.5 | Variable |

| Hydrogen Bond Donors | 2 | Variable |

| Hydrogen Bond Acceptors | 3 | Variable |

| Polar Surface Area (Ų) | ~50 | Variable |

By comparing these and other calculated descriptors, a similarity score can be generated, providing a quantitative measure of the likelihood that this compound will bind to the same target as the known ligands. Such studies can guide the synthesis and biological testing of new derivatives. nih.gov

Protonation State Calculations and their Pharmacological Relevance

The protonation state of a molecule is a critical determinant of its pharmacological properties, including solubility, membrane permeability, and its ability to interact with biological targets. nih.govrsc.org For a molecule like this compound, which possesses multiple basic nitrogen atoms, understanding its likely protonation state at physiological pH (typically around 7.4) is of paramount importance.

The compound has three potential protonation sites: the pyridine (B92270) nitrogen, the piperazine (B1678402) nitrogen at position 1 (N1, attached to the amine), and the piperazine nitrogen at position 4 (N4, attached to the pyridine ring). The basicity of each nitrogen, and thus its propensity to be protonated, is influenced by its chemical environment.

Pyridine Nitrogen: The pyridine ring is a weak base (pKa of the conjugate acid of pyridine is ~5.2). nih.gov The electron-withdrawing nature of the ring can influence the basicity of the attached piperazine.

Piperazine N4: This nitrogen is directly attached to the electron-deficient pyridine ring, which reduces its basicity compared to a simple alkyl-substituted piperazine.

Piperazine N1 and the exocyclic amine: The -NH2 group at the N1 position of the piperazine ring is an electron-donating group, which would be expected to increase the basicity of the N1 nitrogen. The exocyclic amine itself is also a basic site.

The pKa values of the conjugate acids of these nitrogen atoms can be calculated using various computational methods, ranging from empirical approaches to more rigorous quantum mechanical calculations. rsc.org These calculations predict the pH at which each nitrogen is 50% protonated.

At a physiological pH of 7.4, it is likely that one or more of the nitrogen atoms in this compound will exist in a protonated, cationic form. The predominant species could be monoprotonated or diprotonated, depending on the precise pKa values of the different nitrogens. nih.gov For instance, studies on similar piperazine-containing compounds have shown that subtle changes in the substituents can significantly alter the pKa and the distribution of protonated species at physiological pH. nih.gov

The pharmacological relevance of these protonation states is multi-faceted:

Solubility: The protonated, charged forms of the molecule will have significantly higher aqueous solubility than the neutral form. This is crucial for drug formulation and bioavailability. nih.gov

Receptor Interaction: Many biological targets have negatively charged amino acid residues (e.g., aspartate, glutamate) in their binding pockets. A positively charged, protonated form of this compound could form strong ionic interactions with these residues, contributing significantly to binding affinity. nih.gov

Membrane Permeability: While the charged form is more soluble, the neutral form is generally more capable of passively diffusing across lipid cell membranes. The equilibrium between the protonated and unprotonated forms is therefore a key factor in the compound's ability to reach its intracellular target, if applicable.

The table below summarizes the expected basicity of the nitrogen atoms and the potential protonation states of this compound.

| Nitrogen Site | Expected Relative Basicity | Likely Protonation at pH 7.4 |

|---|---|---|

| Pyridine Nitrogen | Low | Largely unprotonated |

| Piperazine N4 (attached to pyridine) | Moderate | Partially to fully protonated |

| Piperazine N1 (attached to amine) / exocyclic amine | High | Likely protonated |

Vi. Preclinical Investigation and Therapeutic Potential

Potential in Neurological Disorders and Central Nervous System Applications

The pyridine (B92270) and piperazine (B1678402) heterocyclic cores are prominent scaffolds in the development of CNS-active agents. nih.govresearchgate.net Their structural versatility allows for modifications that can fine-tune their interaction with various biological targets within the brain. researchgate.net This has led to the investigation of 4-(Pyridin-4-yl)piperazin-1-amine derivatives in a wide array of neurological and psychiatric contexts.

The primary mechanism through which many this compound derivatives are thought to exert their effects on the CNS is through the modulation of neurotransmitter systems. nih.gov Research has focused on their interactions with dopamine (B1211576) and serotonin (B10506) receptors, which are crucial in regulating mood, cognition, and motor control.

Derivatives of this compound have been shown to act as potent antagonists at dopamine D2 receptors and serotonin 5-HT2 receptors. google.com This dual antagonism is a hallmark of several atypical antipsychotic medications. Furthermore, certain analogs have demonstrated high affinity and selectivity for the dopamine D4 receptor, a target of interest for antipsychotic drug development. nih.gov The interaction with these receptor systems suggests a potential role in managing conditions characterized by dopaminergic and serotonergic dysregulation.

Some derivatives also exhibit affinity for other receptors, including the 5-HT1A receptor, which is implicated in the pathophysiology of anxiety and depression. researchgate.net The multi-receptor binding profile of these compounds underscores their potential to influence a broad spectrum of neurological functions.

| Derivative Class | Target Receptor | Observed Effect | Potential Application |

|---|---|---|---|

| N-Arylpiperazines | Dopamine D2, Serotonin 5-HT2A | Antagonism | Antipsychotic |

| 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine | Dopamine D4 | High-affinity antagonism | Antipsychotic |

| Multi-receptor ligands | Dopamine D2, Serotonin 5-HT1A, 5-HT2A, Histamine (B1213489) H3 | Mixed affinities | Polypharmacological antipsychotic |

The potential of this compound derivatives in pain management has also been a subject of preclinical investigation. Research into related piperazine-containing compounds has suggested that they may possess antinociceptive properties, indicating a potential to alleviate pain. The mechanisms underlying these effects are still under investigation but may involve modulation of central pain pathways.

Several studies have explored the anxiety-reducing, or anxiolytic, effects of compounds containing the piperazine scaffold. For instance, a novel piperazine derivative, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032), demonstrated anxiolytic-like activity in preclinical models. nih.gov This effect was observed in the elevated plus maze and light-dark box tests, standard behavioral assays for anxiety. nih.gov The anxiolytic-like effects of LQFM032 were found to be mediated through benzodiazepine (B76468) and nicotinic pathways, highlighting the diverse mechanisms through which piperazine derivatives can influence anxiety-related behaviors. nih.gov

A significant area of research for this compound derivatives is their potential as antipsychotic agents. A series of 3-substituted 2-pyridinyl-1-piperazine derivatives were synthesized and evaluated for their antipsychotic potential. nih.gov The affinity of these compounds for dopamine receptors was found to be dependent on the electronic and lipophilic properties of the substituent on the pyridine ring. nih.gov One compound from this series showed promise as an atypical antipsychotic with a reduced side effect profile in a primate model of amphetamine-induced psychosis. nih.gov

Further studies on N-(4-phenyl- and 4-pyridyl-l-piperazinylethyl)-phthalimides demonstrated their ability to suppress spontaneous motor activity and apomorphine-induced climbing in mice, indicative of psychotropic properties. researchgate.net These compounds exhibited efficacy comparable to the established antipsychotic sulpiride (B1682569) without inducing catalepsy, a significant side effect of typical antipsychotics. researchgate.net

| Derivative/Compound | Preclinical Model | Key Finding | Reference |

|---|---|---|---|

| 3-substituted 2-pyridinyl-1-piperazine derivatives | Amphetamine-induced psychosis (monkey model) | Demonstrated potential as atypical antipsychotics with fewer side effects. | nih.gov |

| N-(4-phenyl- and 4-pyridyl-l-piperazinylethyl)-phthalimides | Apomorphine-induced climbing (mice) | Suppressed motor activity, indicating psychotropic properties without inducing catalepsy. | researchgate.net |

| 2-[3-{4-(3-chlorophenyl)-1-piperazinyl} propyl]-1,2,4-triazolo [4,3-a] pyridine-3- (2H)-one hydrochloride analogs | Ketamine-induced behavioral models (mice) | Reverted hyperlocomotion and immobility, suggesting potential for treating schizophrenia. | jocpr.com |

The neuroprotective potential of piperazine-containing compounds has been explored in the context of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons. nih.govacs.org While direct studies on this compound are limited, research on related structures provides valuable insights. For example, piperine (B192125), an alkaloid containing a piperidine (B6355638) ring (structurally related to piperazine), has shown protective effects on dopaminergic neurons in a mouse model of Parkinson's disease. nih.gov It achieved this through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. nih.gov

Furthermore, structural modifications of a potent dopamine D2/D3 agonist, D-264, which contains a piperazine moiety, have been synthesized in an effort to develop multifunctional drugs for Parkinson's disease. nih.govacs.org These efforts aim to create compounds with both symptomatic relief and neuroprotective properties.

The therapeutic potential of piperazine derivatives extends to other CNS pathologies, including Alzheimer's disease and epilepsy. nih.govresearchgate.netmdpi.com In preclinical models of Alzheimer's disease, novel N,N'-disubstituted piperazine derivatives have been shown to reduce both amyloid and Tau pathology, key hallmarks of the disease, and improve memory impairments. nih.gov These compounds were designed as multi-effect drugs, also exhibiting acetylcholinesterase inhibition. nih.gov

In the context of epilepsy, piperine has demonstrated the ability to reduce seizure behavior in preclinical models. researchgate.net Its beneficial effects are attributed to its antioxidant and anti-inflammatory properties, as well as its ability to cross the blood-brain barrier. researchgate.net

Potential in Oncological Research

The quest for novel and effective anticancer agents has led researchers to explore a vast chemical space. Derivatives of this compound have emerged as a promising class of compounds in oncological research, demonstrating notable anticancer properties and the ability to modulate critical cellular processes involved in cancer progression.

Derivatives of this compound have shown significant potential as anticancer agents. For instance, a series of piperazine-based bis(thiazole) and bis(1,3,4-thiadiazole) hybrids have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.gov Notably, some of these compounds exhibited potent inhibitory activity against human colorectal carcinoma (HCT-116), hepatoblastoma (HepG2), and breast cancer (MCF-7) cell lines. nih.gov

In a separate study, a series of novel thiouracil amide compounds incorporating a piperazine moiety were synthesized and screened for their ability to induce cell death in a human estrogen-receptor-positive breast cancer cell line. nih.gov Several of these compounds demonstrated moderate to significant efficacy, with one particular derivative, compound 5e, exhibiting a noteworthy IC50 value of 18 μM. nih.gov

Furthermore, research into 4-(pyridin-3-yl)pyrimidine (B11918198) derivatives, which share structural similarities, has identified potent vacuolization-inducing agents with excellent antitumor activity and low toxicity to normal cells in vitro. semanticscholar.org One such compound, 12A, demonstrated significant in vivo efficacy in an MDA-MB-231 xenograft mouse model. semanticscholar.org The cyclin-dependent kinase (CDK) inhibitor R547, which features a piperidine moiety, has also shown potent inhibitory activities against CDK1, CDK2, and CDK4, and significant in vivo efficacy in a human colorectal tumor xenograft model. nih.gov

The following table summarizes the anticancer activity of selected this compound derivatives and related compounds:

| Compound | Cancer Cell Line | Activity | Reference |

| Piperazine-based bis(thiazole) hybrids | HCT-116, HepG2, MCF-7 | Potent inhibitory activity | nih.gov |

| Thiouracil amide compound 5e | Human estrogen-receptor-positive breast cancer | IC50 value of 18 μM | nih.gov |

| 4-(pyridin-3-yl)pyrimidine derivative 12A | MDA-MB-231 xenograft mouse model | Significant in vivo efficacy | semanticscholar.org |

| R547 (CDK inhibitor) | HCT116 human colorectal tumor xenograft model | Up to 95% tumor growth inhibition | nih.gov |

The anticancer effects of this compound derivatives are often linked to their ability to interfere with the cell cycle and induce programmed cell death, or apoptosis. For example, a piperazine-based bis(thiazole) derivative, compound 9i, was found to significantly induce apoptotic cell death in HCT-116 cells. nih.gov Flow cytometric analysis revealed that this compound induced total apoptosis by 16.85% compared to the untreated control. nih.gov

Further investigation using RT-PCR showed that compound 9i upregulated the expression of several apoptosis-mediated genes, including p53, Bax, and caspases-3, -8, and -9, while downregulating the anti-apoptotic gene Bcl-2. nih.gov This indicates that the compound triggers apoptosis through both intrinsic and extrinsic pathways. nih.gov

Similarly, certain thiouracil amide compounds containing a piperazine moiety have been shown to inhibit the catalytic activity of poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair. nih.gov Inhibition of PARP1 can lead to an accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair defects. These compounds were also found to enhance the cleavage of PARP1 and increase the activity of caspases 3 and 7, key executioners of apoptosis. nih.gov

The following table summarizes the effects of selected this compound derivatives on cell cycle and apoptosis:

| Compound | Cell Line | Effect | Mechanism | Reference |

| Piperazine-based bis(thiazole) derivative 9i | HCT-116 | Induces apoptosis | Upregulates p53, Bax, caspases-3, -8, -9; downregulates Bcl-2 | nih.gov |

| Thiouracil amide compounds 5a and 5e | Human breast cancer | Inhibit PARP1, enhance PARP1 cleavage, increase caspase 3/7 activity | PARP inhibition leading to apoptosis | nih.gov |

Potential in Infectious Disease Research

In addition to their anticancer properties, derivatives of this compound have been investigated for their potential in combating various infectious diseases. The versatile scaffold of this compound allows for modifications that can lead to potent antimicrobial, antitubercular, and antileishmanial activities.

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat. The 4-aminopiperidine (B84694) series of compounds, which are structurally related to this compound, has been explored for its anti-tubercular potential. nih.govdocumentsdelivered.com While a systematic exploration of this series yielded limited success, one compound with a norbornenylmethyl substituent at the N-1 position and N-benzyl-N-phenethylamine at the C-4 position of the piperidine ring showed a minimum inhibitory concentration (MIC) of 10 μM against M. tuberculosis. nih.govdocumentsdelivered.com

More promising results have been obtained with other piperazine-containing derivatives. A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized as potential anti-tubercular agents. nih.gov Several of these compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra, with IC50 values ranging from 1.35 to 2.18 μM. nih.gov Notably, these active compounds were found to be non-toxic to human embryonic kidney (HEK-293) cells, suggesting a favorable selectivity profile. nih.gov

The following table summarizes the anti-tubercular activity of selected piperazine derivatives:

| Compound Series | Target Organism | Activity | Reference |

| 4-aminopiperidine derivative | Mycobacterium tuberculosis | MIC of 10 μM | nih.govdocumentsdelivered.com |

| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives | Mycobacterium tuberculosis H37Ra | IC50 values of 1.35 to 2.18 μM | nih.gov |

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. Research into N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides has identified compounds with potent inhibitory activity against Leishmania enzymes and parasite growth. nih.gov Specifically, analogs of N-(4-(benzyloxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide were found to be strong inhibitors of both CYP5122A1, an enzyme involved in sterol biosynthesis in Leishmania, and the proliferation of L. donovani promastigotes. nih.gov

Two compounds in this series, N-(4-((3,5-bis(trifluoromethyl)benzyl)oxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide (18e) and N-(4-((3,5-di-tert-butylbenzyl)oxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide (18i), demonstrated modest selectivity for inhibiting L. donovani promastigote proliferation compared to mammalian cells and were effective against intracellular L. donovani with EC50 values in the low micromolar range. nih.gov These findings suggest that such molecules could be valuable starting points for the development of new antileishmanial drugs.

The following table summarizes the antileishmanial activity of selected this compound derivatives:

| Compound | Target | Activity | Reference |

| N-(4-((3,5-bis(trifluoromethyl)benzyl)oxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide (18e) | Intracellular L. donovani | Low micromolar EC50 | nih.gov |

| N-(4-((3,5-di-tert-butylbenzyl)oxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide (18i) | Intracellular L. donovani | Low micromolar EC50 | nih.gov |

The broad-spectrum antimicrobial potential of piperazine-containing compounds has been extensively documented. nih.gov For instance, a study on new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines revealed that one compound, 3k, was the most potent antibacterial agent, with Listeria monocytogenes being the most sensitive bacterium. nih.gov Notably, three compounds from this series (3d, 3g, and 3k) were more potent than ampicillin (B1664943) against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Another study focused on a series of 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides, which exhibited significant antimicrobial activity against several microbial strains. researchgate.net Similarly, piperidin-4-one derivatives have been synthesized and shown to possess good antibacterial activity compared to ampicillin. biomedpharmajournal.org

The following table summarizes the antimicrobial and antibacterial activity of selected piperazine derivatives:

| Compound Series | Target Organism(s) | Activity | Reference |

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides | Listeria monocytogenes, MRSA | Potent antibacterial activity | nih.gov |

| 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides | Various microbial strains | Significant antimicrobial activity | researchgate.net |

| Piperidin-4-one derivatives | Bacteria | Good antibacterial activity | biomedpharmajournal.org |

Antiviral Properties (e.g., Anti-HIV-1)

The pyridinylpiperazine scaffold is a recognized pharmacophore in antiviral drug discovery. Although specific studies on the anti-HIV-1 activity of this compound are not prominently documented, several derivatives of pyridinylpiperazine are established antiretroviral drugs, such as Atevirdine and Delavirdine, which act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) wikipedia.org.

Research into other related structures has shown a broad spectrum of antiviral activities. For instance, a series of piperazine-substituted pyranopyridines were evaluated for their antiviral properties, with some compounds demonstrating selective activity against the Hepatitis B virus (HBV) by inhibiting virion particle formation. nih.gov One lead compound from this study, DO11-37, was noted for its high antiviral activity against HBV and low toxicity. mdpi.com This suggests that the piperazine and pyridine moieties are crucial for exerting antiviral effects, likely by interfering with late stages of the viral life cycle. nih.govmdpi.com The general importance of the piperazine and pyridine rings in developing antiviral agents is well-established, with derivatives showing activity against a range of viruses, including HIV, Hepatitis C Virus (HCV), and Respiratory Syncytial Virus (RSV). nih.gov

Table 1: Antiviral Activity of Related Piperazine Derivatives This table presents data for structurally related compounds, not this compound itself.

| Compound Class | Specific Compound Example | Virus | Mechanism of Action | Reference |

|---|---|---|---|---|

| Pyridinylpiperazine | Atevirdine, Delavirdine | HIV-1 | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | wikipedia.org |

| Piperazine-Substituted Pyranopyridines | DO11-37 | Hepatitis B Virus (HBV) | Inhibition of virion production, possibly via capsid assembly interference | mdpi.com |

Other Potential Therapeutic and Research Applications

Anti-inflammatory Properties

Piperazine derivatives are recognized for their potential as anti-inflammatory agents. nih.gov Studies on compounds structurally related to this compound have demonstrated significant anti-inflammatory effects in preclinical models. For example, the piperazine derivative LQFM182, identified as (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, showed dose-dependent anti-nociceptive and anti-inflammatory activity. nih.gov In a carrageenan-induced pleurisy test, LQFM182 reduced cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines TNF-α and IL-1β in the pleural exudate. nih.gov

Another derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), also exhibited potent anti-inflammatory effects. It was shown to reduce paw edema in the carrageenan test and decrease both cell migration and protein exudation in a pleurisy model. nih.gov These findings indicate that the piperazine core is a viable scaffold for developing new anti-inflammatory drugs that may act by modulating key inflammatory mediators.

Table 2: Anti-inflammatory Activity of Related Piperazine Derivatives This table presents data for structurally related compounds, not this compound itself.

| Compound Name | Inflammatory Model | Observed Effects | Reference |

|---|---|---|---|

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Carrageenan-induced Pleurisy | Reduced cell migration, MPO activity, and levels of TNF-α & IL-1β | nih.gov |

| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) | Carrageenan-induced Paw Edema & Pleurisy | Reduced paw edema, cell migration, and protein exudation | nih.gov |

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. nih.gov While direct studies on this compound are not available, research on related phenylpiperazine and nitrophenylpiperazine derivatives has shown promising results. A series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives were synthesized and evaluated as tyrosinase inhibitors, indicating the potential of the (hydroxyphenyl)piperazine core in this application. researchgate.net

In another study, novel nitrophenylpiperazine derivatives were designed and synthesized, with some compounds showing significant tyrosinase inhibitory effects. nih.govresearchgate.net One derivative featuring an indole (B1671886) moiety, compound 4l , demonstrated an IC₅₀ value of 72.55 μM and acted as a mixed-type inhibitor of the enzyme. nih.govresearchgate.net These findings suggest that the piperazine scaffold can be functionalized to effectively interact with the active site of tyrosinase, making it a promising lead structure for the development of new inhibitors. nih.gov

Table 3: Tyrosinase Inhibition by Related Piperazine Derivatives This table presents data for structurally related compounds, not this compound itself.

| Compound Class | Specific Compound Example | Inhibition Value (IC₅₀) | Inhibition Type | Reference |

|---|---|---|---|---|

| Nitrophenylpiperazine Derivative | Compound 4l (with indole moiety) | 72.55 μM | Mixed | nih.govresearchgate.net |

| (4-Hydroxyphenyl)piperazine-based | Not Specified | Demonstrated inhibitory effects | N/A | researchgate.net |

Corrosion Inhibition (Chemical Application)

In industrial applications, particularly for protecting metals in acidic environments, organic compounds containing nitrogen and/or sulfur atoms are effective corrosion inhibitors. The piperazine and pyridine moieties are known to be effective for this purpose. Research has shown that piperazine itself can significantly reduce the corrosion rate of carbon steel in saturated potash brines, with an inhibition efficiency of nearly 90%. uregina.ca It functions as a mixed-type inhibitor, adsorbing onto the metal surface via chemisorption, a process that follows the Langmuir adsorption isotherm. uregina.ca

Furthermore, various derivatives of piperazine have been successfully used as corrosion inhibitors for mild steel in hydrochloric acid solutions. ijcrcps.com The inhibition efficiency of these compounds is dependent on their concentration, with efficiencies reaching up to 94% at higher concentrations. ijcrcps.com The mechanism involves the adsorption of the inhibitor molecules onto the active sites of the metal, blocking both anodic and cathodic reactions. Given that this compound contains multiple nitrogen atoms within both the piperazine and pyridine rings, it is predicted to have strong potential as an effective corrosion inhibitor.

Table 4: Corrosion Inhibition Efficiency of Piperazine and its Derivatives This table presents data for the parent compound Piperazine and its derivatives, not this compound itself.

| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Adsorption Isotherm | Reference |

|---|---|---|---|---|---|

| Piperazine (PZ) | Carbon Steel (CS1018) | Saturated Potash Brine | 89.93% | Langmuir | uregina.ca |

| Piperazine Derivatives | Mild Steel | 1 M HCl | 90 - 94% | Langmuir | ijcrcps.com |

Vii. Research Methodologies and Analytical Characterization in Academic Studies

Spectroscopic Techniques for Compound Characterization

The definitive identification of "4-(Pyridin-4-yl)piperazin-1-amine" is accomplished through a combination of spectroscopic methods. Each technique provides unique information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. While specific spectral data for the parent compound "this compound" is not detailed in the available literature, the expected NMR signals can be inferred from its constituent parts and data from closely related analogs.

¹H NMR: A ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the piperazine (B1678402) ring, and the terminal amine group. The two protons on the pyridine ring adjacent to the nitrogen would appear as a doublet at a downfield chemical shift, typically around 8.2 ppm, due to the electron-withdrawing effect of the nitrogen. The other two pyridine protons would appear as a doublet further upfield, around 6.7 ppm. The eight protons of the piperazine ring would likely appear as two multiplets in the 2.8-3.5 ppm range. The protons of the -NH2 group would present as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For "this compound," one would anticipate signals for the five distinct carbon environments in the pyridine ring, with the carbon atom attached to the piperazine ring appearing at a significantly different shift. The piperazine ring would show two distinct signals for its non-equivalent carbon atoms.

In a study on related polysubstituted pyridines, characteristic chemical shifts for pyridine and piperazine ring carbons were observed, providing a reference for the expected values for the target compound. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For "this compound," the IR spectrum would be expected to display characteristic absorption bands. These would include N-H stretching vibrations for the secondary amine within the piperazine ring and the primary amine group, typically appearing in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic pyridine ring and the aliphatic piperazine ring would be observed around 2850-3100 cm⁻¹. Furthermore, characteristic C=N and C=C stretching vibrations from the pyridine ring would be visible in the 1500-1600 cm⁻¹ region. A study on the related compound 1-(pyrid-4-yl)piperazine reported characteristic peaks for the piperazine and pyridine rings which would be anticipated in the spectrum of its amino derivative as well. units.itnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For "this compound" (molar mass: 178.23 g/mol ), the mass spectrum would be expected to show a prominent peak corresponding to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ at m/z 178 or 179, respectively. bldpharm.com Fragmentation analysis would likely show cleavage of the piperazine ring and the loss of the amine group, providing further structural confirmation.